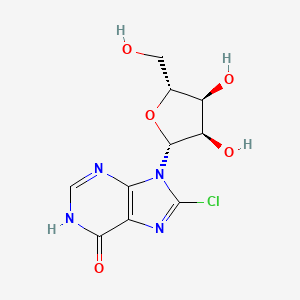

8-Chloroinosine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,12,13,19)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPMUQKCJYNROP-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 8-Chloroinosine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 8-Chloroinosine, a purine nucleoside analog of interest for various research applications, including its potential role as a modulator of the innate immune system. This document details a proposed chemical synthesis route, potential chemoenzymatic alternatives, and the relevant signaling pathways associated with its mechanism of action.

Introduction to this compound

This compound is a halogenated derivative of inosine, a naturally occurring purine nucleoside. The introduction of a chlorine atom at the C8 position of the purine ring can significantly alter the molecule's electronic properties, conformation, and interaction with biological targets. Halogenated purine nucleosides, such as 8-chloroadenosine, have been investigated for their potential as anticancer agents and modulators of cellular signaling pathways. This compound is also studied as a metabolite of 8-chloroadenosine[1][2]. Given the structural similarities to known agonists of Toll-like receptors (TLRs), particularly TLR7 and TLR8, this compound is a valuable tool for research into innate immunity and the development of novel immunomodulatory therapeutics.

Chemical Synthesis of this compound

Proposed Synthetic Pathway: Direct Chlorination of Inosine

The proposed synthesis involves the direct chlorination of commercially available inosine at the C8 position.

Caption: Proposed workflow for the chemical synthesis of this compound.

Experimental Protocol

Materials:

-

Inosine

-

N-Chlorosuccinimide (NCS)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Solvents for HPLC (e.g., Acetonitrile, Water with 0.1% Formic Acid)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve inosine (1 equivalent) in anhydrous DMF or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of NCS: To the stirred solution, add N-Chlorosuccinimide (1.1 to 1.5 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or another suitable organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound using reversed-phase HPLC[4]. A C18 column with a gradient of acetonitrile in water (with 0.1% formic acid as a modifier) is a suitable system. Collect the fractions containing the desired product and lyophilize to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and analytical HPLC.

Data Presentation

Table 1: Proposed Reaction Conditions and Expected Outcome

| Parameter | Value/Condition | Rationale/Reference |

| Starting Material | Inosine | Commercially available precursor. |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Commonly used for C8 chlorination of purines[3]. |

| Solvent | Anhydrous DMF or THF | Polar aprotic solvent to dissolve inosine. |

| Stoichiometry | Inosine : NCS (1 : 1.1-1.5) | A slight excess of NCS ensures complete reaction. |

| Temperature | Room Temperature | Mild conditions are generally sufficient. |

| Reaction Time | 4-24 hours | Monitored by TLC or HPLC. |

| Purification | Reversed-Phase HPLC | Standard method for purifying nucleoside analogs. |

| Expected Yield | 60-80% | Based on similar reactions with other nucleosides. |

| Expected Purity | >95% (by HPLC) | Achievable with HPLC purification. |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | The characteristic H8 proton signal of inosine (around 8.0-8.2 ppm) will be absent in the spectrum of this compound. Other proton signals of the ribose moiety will be present with expected chemical shifts and coupling constants. |

| ¹³C NMR | The C8 carbon signal will be shifted downfield compared to inosine due to the electron-withdrawing effect of the chlorine atom. Other carbon signals will be consistent with the inosine riboside structure. |

| Mass Spec (MS) | The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (C₁₀H₁₁ClN₄O₅). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the molecular ion cluster. |

Chemoenzymatic Synthesis of this compound

An alternative to purely chemical synthesis is a chemoenzymatic approach, which can offer high selectivity and milder reaction conditions. One potential route involves the use of a purine nucleoside phosphorylase (PNP) to catalyze the transfer of a ribose-1-phosphate moiety to 8-chlorohypoxanthine.

Proposed Chemoenzymatic Route:

-

Chemical Synthesis of 8-Chlorohypoxanthine: The purine base, 8-chlorohypoxanthine, can be synthesized by chlorination of hypoxanthine.

-

Enzymatic Glycosylation: 8-chlorohypoxanthine is then used as a substrate for a purine nucleoside phosphorylase (PNP) in the presence of a suitable sugar donor, such as α-D-ribose-1-phosphate, to yield this compound.

This method can be highly efficient and avoids the need for protecting group chemistry often required in traditional chemical synthesis of nucleosides.

Role of this compound in Cellular Signaling

This compound, due to its structural similarity to other 8-substituted purine nucleosides, is hypothesized to act as an agonist for Toll-like receptors 7 and 8 (TLR7/8). These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and small molecule agonists.

TLR7/8 Signaling Pathway

Activation of TLR7 and TLR8 initiates a downstream signaling cascade that is primarily dependent on the adaptor protein Myeloid differentiation primary response 88 (MyD88). This leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), culminating in the production of pro-inflammatory cytokines and type I interferons.

Caption: MyD88-dependent signaling pathway of TLR7/8 activation.

Conclusion

The synthesis of this compound is achievable through a proposed direct chlorination of inosine with N-Chlorosuccinimide, followed by purification via reversed-phase HPLC. While a specific, detailed protocol has been inferred from related literature, this guide provides a solid foundation for its preparation in a research setting. Furthermore, the potential for chemoenzymatic synthesis offers an attractive alternative route. The likely role of this compound as a TLR7/8 agonist makes it a valuable chemical probe for investigating the intricacies of innate immune signaling and for the development of novel immunomodulatory agents. The experimental protocols and data presented herein are intended to facilitate further research and application of this important molecule.

References

- 1. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 4. tarosdiscovery.com [tarosdiscovery.com]

An In-depth Technical Guide to 8-Chloroadenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Chloroadenosine, a ribonucleoside analog with significant potential in cancer research and therapy. This document details its chemical properties, biological activity, mechanisms of action, and relevant experimental protocols.

Core Data Presentation

The following table summarizes the key quantitative data for 8-Chloroadenosine.

| Property | Value | Source(s) |

| CAS Number | 34408-14-5 | [1] |

| Molecular Formula | C₁₀H₁₂ClN₅O₄ | [1] |

| Molecular Weight | 301.69 g/mol | [1] |

Introduction to 8-Chloroadenosine

8-Chloroadenosine (8-Cl-Ado) is a synthetic ribonucleoside analog of adenosine. It serves as a pro-drug that is readily taken up by cells and intracellularly phosphorylated to its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP). 8-Cl-ATP is the primary cytotoxic metabolite responsible for the compound's anticancer effects. The primary inactive metabolite of 8-Chloroadenosine is 8-Chloroinosine.

Mechanism of Action

8-Chloroadenosine exerts its cytotoxic effects through a multi-faceted mechanism of action, primarily targeting RNA synthesis and cellular energy metabolism.

-

Inhibition of RNA Synthesis: As an analog of adenosine triphosphate, 8-Cl-ATP competes with endogenous ATP for incorporation into newly synthesized RNA chains by RNA polymerases. This incorporation leads to premature chain termination and a global inhibition of RNA synthesis.[2][3]

-

Depletion of Cellular ATP: The conversion of 8-Chloroadenosine to 8-Cl-ATP consumes cellular ATP, leading to a significant depletion of the intracellular ATP pool.

-

Activation of AMP-Activated Protein Kinase (AMPK): The decrease in the ATP:AMP ratio resulting from ATP depletion leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.

-

Induction of Autophagy: Activated AMPK can trigger autophagy, a cellular process of self-digestion of damaged organelles and proteins, which can contribute to cell death in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 8-Chloroadenosine.

Cell Culture and Treatment

-

Cell Lines: Various cancer cell lines can be used, such as cholangiocarcinoma (e.g., RMCCA-1), renal cell carcinoma, or leukemia cell lines.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment with 8-Chloroadenosine: A stock solution of 8-Chloroadenosine is prepared in a suitable solvent (e.g., DMSO). For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., 10 µM). Control cells are treated with an equivalent concentration of the vehicle.

RNA Synthesis Inhibition Assay

-

Principle: This assay measures the rate of new RNA synthesis by quantifying the incorporation of a radiolabeled precursor, such as [³H]uridine.

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of 8-Chloroadenosine for a specific duration (e.g., up to 12 hours).

-

One hour prior to the end of the treatment period, add 2 µCi/mL of [³H]uridine to each well.

-

After the 1-hour incubation with the radiolabel, harvest the cells onto glass fiber filters.

-

Wash the filters with ice-cold 8% trichloroacetic acid, water, and 100% ethanol to remove unincorporated uridine.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Express the results as a percentage of the radioactivity incorporated in control (untreated) cells.

-

Western Blot Analysis for AMPK Activation

-

Principle: This technique is used to detect the phosphorylation status of AMPK and its downstream targets, which is indicative of its activation.

-

Procedure:

-

Treat cells with 8-Chloroadenosine (e.g., 40 µM) for various time points (e.g., 0, 8, 16, 24 hours).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and a loading control (e.g., vinculin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Assessment of Autophagy

-

Principle: Autophagy can be monitored by detecting the conversion of LC3-I to LC3-II, a marker of autophagosome formation, and by observing the formation of acidic vesicular organelles.

-

Western Blot for LC3 Conversion:

-

Treat cells with 8-Chloroadenosine (e.g., 10 µM for 24 hours), alone or in combination with an autophagy inhibitor like hydroxychloroquine.

-

Perform Western blot analysis as described above, using a primary antibody against LC3. The appearance of the lipidated LC3-II band indicates autophagosome formation.

-

-

Acridine Orange Staining for Acidic Vesicular Organelles (AVOs):

-

Treat cells with 8-Chloroadenosine.

-

Stain the cells with acridine orange, a fluorescent dye that accumulates in acidic compartments and fluoresces bright red.

-

Analyze the cells by fluorescence microscopy or flow cytometry to quantify the formation of AVOs, which are indicative of autolysosomes.

-

Mandatory Visualizations

References

An In-depth Technical Guide to 8-Chloroinosine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloroinosine, a halogenated purine nucleoside, is primarily recognized as an inactive metabolite of the investigational anticancer agent 8-chloroadenosine (8-Cl-Ado). Its history is intrinsically linked to the development and study of 8-Cl-Ado and its prodrug, 8-chloro-cyclic AMP (8-Cl-cAMP). While not possessing the cytotoxic properties of its parent compound, the study of this compound is crucial for understanding the pharmacokinetics, metabolism, and overall therapeutic efficacy of 8-chloroadenosine. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and analytical methods related to this compound.

Discovery and Historical Context

The discovery of this compound is a direct consequence of the research into the mechanism of action of 8-chloro-cyclic AMP (8-Cl-cAMP), a compound initially investigated for its potential as a site-selective cAMP analog for cancer therapy. In the early 1990s, studies revealed that the antiproliferative effects of 8-Cl-cAMP were not solely due to the activation of cAMP-dependent protein kinases. Instead, it was discovered that 8-Cl-cAMP is metabolized to 8-chloroadenosine (8-Cl-Ado), which is responsible for the observed cytotoxicity[1][2].

Further investigation into the metabolic fate of 8-chloroadenosine identified its conversion to this compound via enzymatic deamination by adenosine deaminase[1][2][3]. This metabolic step was found to inactivate the cytotoxic effects of 8-chloroadenosine, thereby establishing this compound as a key metabolite in the catabolic pathway of its parent drug. Consequently, the history of this compound is not one of a compound discovered for its own therapeutic potential, but rather as a critical piece in the puzzle of understanding the pharmacology of 8-chloroadenosine.

Physicochemical Properties

This compound is a ribonucleoside composed of a hypoxanthine base chlorinated at the 8th position, linked to a ribose sugar via a β-N9-glycosidic bond. The introduction of the chlorine atom at the C8 position significantly influences its electronic properties and conformation compared to the parent inosine molecule.

| Property | Specification | Reference |

| Systematic Name | 8-Chloro-9-β-D-ribofuranosyl-9H-purin-6(1H)-one | |

| Molecular Formula | C₁₀H₁₁ClN₄O₅ | |

| Molecular Weight | 302.68 g/mol | |

| Solubility in Water | Approx. 20-30 mM at 25°C | |

| pKa (N1) | ~8.0 | |

| Predominant Tautomer | 6-oxo (keto) form |

Synthesis of this compound

While chemical synthesis routes for 8-substituted purine nucleosides exist, the most direct and biologically relevant method for producing this compound is through the enzymatic deamination of 8-chloroadenosine.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is based on the well-documented conversion of 8-chloroadenosine by adenosine deaminase.

Materials:

-

8-Chloroadenosine (substrate)

-

Adenosine deaminase (ADA) from bovine spleen (or other suitable source)

-

Phosphate buffer (50 mM, pH 7.4)

-

Reaction vessel (e.g., microcentrifuge tube or glass vial)

-

Incubator or water bath set to 37°C

-

High-performance liquid chromatography (HPLC) system for reaction monitoring and purification

Procedure:

-

Prepare a stock solution of 8-chloroadenosine in the phosphate buffer.

-

In a reaction vessel, add the 8-chloroadenosine solution to a final concentration of 1 mM.

-

Add adenosine deaminase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 0.1-1.0 units/mL.

-

Incubate the reaction mixture at 37°C.

-

Monitor the progress of the reaction by taking aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) and analyzing them by HPLC. The conversion of the 8-chloroadenosine peak to the this compound peak will be observed.

-

Once the reaction is complete (as determined by the disappearance of the substrate peak), the reaction can be stopped by heat inactivation of the enzyme (e.g., boiling for 5 minutes) or by protein precipitation with an organic solvent like acetonitrile.

-

The product, this compound, can be purified from the reaction mixture using preparative HPLC.

-

The purified this compound should be characterized by mass spectrometry and NMR to confirm its identity and purity.

Metabolic Pathway and Signaling Context

This compound is a product of the metabolic inactivation of 8-chloroadenosine. The primary pathway is a single-step enzymatic reaction.

Caption: Metabolic conversion of 8-chloroadenosine to this compound.

The broader context of 8-chloroadenosine's mechanism of action involves its intracellular phosphorylation to the active triphosphate form, 8-chloro-ATP, which inhibits RNA synthesis and depletes cellular ATP levels, leading to cancer cell death. The deamination to this compound represents a key pathway for drug inactivation.

Caption: Cellular metabolism and mechanism of action of 8-chloroadenosine.

Analytical Methodologies

The quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies of 8-chloroadenosine. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed.

Experimental Protocol: Quantification of this compound by HPLC

This protocol provides a general framework for the analysis of this compound in plasma samples.

Materials:

-

Plasma samples containing this compound

-

Internal standard (e.g., a structurally similar but chromatographically resolved nucleoside analog)

-

Perchloric acid (PCA) or other protein precipitation agent

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column

-

Mobile phase (e.g., a gradient of ammonium phosphate buffer and methanol)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add the internal standard.

-

Precipitate proteins by adding an equal volume of cold PCA.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and neutralize with a potassium hydroxide solution.

-

Centrifuge again to remove the potassium perchlorate precipitate.

-

The resulting supernatant is ready for HPLC analysis.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject a known volume of the prepared sample onto the column.

-

Run a gradient elution program to separate this compound from other plasma components and metabolites.

-

Monitor the elution profile using a UV detector at a wavelength of approximately 260 nm.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard and a standard curve prepared with known concentrations of this compound.

-

Conclusion

This compound, while biologically inactive as an anticancer agent itself, plays a pivotal role in the pharmacology of 8-chloroadenosine. Its discovery and subsequent characterization have been instrumental in elucidating the metabolic pathways that govern the efficacy of its parent compound. The experimental protocols for its enzymatic synthesis and analytical detection are essential tools for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are working with 8-substituted purine nucleoside analogs. Further studies on the kinetics of its formation by different adenosine deaminase isoforms could provide valuable insights for the design of next-generation nucleoside analogs with improved metabolic stability.

References

- 1. The antiproliferative effect of 8-chloro-adenosine, an active metabolite of 8-chloro-cyclic adenosine monophosphate, and disturbances in nucleic acid synthesis and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-Chloroadenosine mediates 8-chloro-cyclic AMP-induced down-regulation of cyclic AMP-dependent protein kinase in normal and neoplastic mouse lung epithelial cells by a cyclic AMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Conversion of 8-Chloroadenosine to 8-Chloroinosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism behind the formation of 8-Chloroinosine from 8-Chloroadenosine, a critical metabolic pathway for this potential therapeutic agent. The conversion is primarily facilitated by the ubiquitous enzyme Adenosine Deaminase (ADA). This document outlines the enzymatic reaction, offers detailed experimental protocols for its study, and presents a framework for the quantification and purification of the resulting product.

Core Mechanism: Deamination by Adenosine Deaminase

The transformation of 8-Chloroadenosine to this compound is a hydrolytic deamination reaction catalyzed by Adenosine Deaminase (ADA, EC 3.5.4.4).[1] ADA is a key enzyme in purine metabolism, responsible for the irreversible conversion of adenosine and its analogs to their corresponding inosine forms.[1] In this specific reaction, the amino group at the C6 position of the purine ring of 8-Chloroadenosine is replaced by a hydroxyl group, yielding this compound and releasing ammonia.

The generally accepted mechanism for ADA involves the activation of a zinc-coordinated water molecule within the enzyme's active site. This activated water molecule acts as a nucleophile, attacking the C6 position of the adenosine analog, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the C6 amino group facilitates its departure as ammonia, followed by the collapse of the intermediate to form the inosine analog.

While 8-Chloroadenosine is a known substrate for ADA, specific kinetic parameters for this reaction are not extensively documented in publicly available literature. For reference, the kinetic values for the natural substrate, adenosine, are presented in the following section. Researchers aiming to quantify the efficiency of 8-Chloroadenosine as an ADA substrate would need to perform dedicated enzymatic assays.

Quantitative Data

Table 1: Michaelis-Menten Constants for Adenosine Deaminase with Adenosine

| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Adenosine | Human Lymphocytes | 103 ± 51 | 0.025 ± 0.001 (nmol NH₃/mg/s) | [2] |

| Adenosine | Bacillus cereus | 56 | Not Reported | [3] |

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis of this compound, its analysis, and purification, as well as a protocol for determining the kinetic parameters of Adenosine Deaminase with 8-Chloroadenosine.

Enzymatic Synthesis of this compound

This protocol is designed for the preparative synthesis of this compound from 8-Chloroadenosine using commercially available Adenosine Deaminase.

Materials:

-

8-Chloroadenosine (≥98% purity)

-

Adenosine Deaminase (e.g., from bovine spleen, commercially available)

-

Potassium Phosphate Buffer (50 mM, pH 7.4)

-

Deionized Water

-

Reaction Vessel (e.g., glass vial or flask)

-

Incubator or water bath

-

HPLC system for reaction monitoring

Procedure:

-

Substrate Preparation: Prepare a stock solution of 8-Chloroadenosine in deionized water. Gentle warming may be required for complete dissolution.

-

Reaction Setup: In a suitable reaction vessel, combine the 50 mM potassium phosphate buffer (pH 7.4) and the 8-Chloroadenosine stock solution to the desired final concentration (e.g., 1 mM).

-

Enzyme Addition: Add a predetermined amount of Adenosine Deaminase to the reaction mixture. The optimal enzyme concentration should be determined empirically but a starting point of 0.1-1 U/mL is recommended.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation.

-

Reaction Monitoring: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.

-

Enzyme Inactivation: Immediately quench the reaction in the aliquot by adding an equal volume of a quenching solution (e.g., 0.1 M HCl or by heat inactivation at 95°C for 5 minutes).

-

Analysis: Analyze the quenched aliquots by HPLC to monitor the disappearance of the 8-Chloroadenosine peak and the appearance of the this compound peak.

-

Reaction Completion: Continue the incubation until the HPLC analysis indicates complete or maximal conversion of the substrate.

-

Enzyme Removal: Once the reaction is complete, the enzyme can be removed by methods such as ultrafiltration or by heat denaturation followed by centrifugation.

HPLC Analysis of 8-Chloroadenosine and this compound

This protocol provides a general method for the separation and quantification of 8-Chloroadenosine and this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 30% Mobile Phase B over 20 minutes is a good starting point. The gradient should be optimized for baseline separation of the substrate and product.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 260 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare standard solutions of known concentrations of 8-Chloroadenosine and this compound in the mobile phase.

-

Calibration Curve: Inject the standards and construct a calibration curve of peak area versus concentration for each compound.

-

Sample Analysis: Inject the quenched reaction aliquots.

-

Quantification: Determine the concentrations of 8-Chloroadenosine and this compound in the samples by comparing their peak areas to the calibration curves.

Purification of this compound

This protocol describes a general procedure for the purification of this compound from the reaction mixture using preparative HPLC.

Instrumentation and Conditions:

-

Preparative HPLC System: An HPLC system equipped with a preparative scale C18 column.

-

Mobile Phase: A volatile buffer system is recommended for easy removal, such as ammonium acetate or triethylammonium acetate buffer with an acetonitrile gradient.

-

Detection: UV detector at 260 nm.

Procedure:

-

Sample Preparation: After enzyme removal, the reaction mixture may be concentrated under reduced pressure.

-

Chromatography: Inject the concentrated reaction mixture onto the preparative HPLC column.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method described in section 3.2.

-

Solvent Removal: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

-

Final Product: The resulting white to off-white solid is the purified this compound. Confirm its identity using analytical techniques such as NMR and mass spectrometry.

Determination of Enzyme Kinetic Parameters (Km and Vmax)

This protocol outlines the steps to determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of Adenosine Deaminase for the substrate 8-Chloroadenosine.

Materials:

-

8-Chloroadenosine

-

Adenosine Deaminase

-

Potassium Phosphate Buffer (50 mM, pH 7.4)

-

Spectrophotometer or HPLC system

Procedure:

-

Substrate Concentrations: Prepare a series of 8-Chloroadenosine solutions of varying concentrations in the phosphate buffer (e.g., ranging from 0.1 to 10 times the expected Km).

-

Enzyme Concentration: Use a fixed, low concentration of Adenosine Deaminase that results in a linear reaction rate for at least the first 5-10 minutes.

-

Reaction Initiation: For each substrate concentration, initiate the reaction by adding the enzyme.

-

Measurement of Initial Velocity (v0):

-

Spectrophotometric Method: Monitor the decrease in absorbance at a wavelength where 8-Chloroadenosine and this compound have a significant difference in molar absorptivity (this needs to be determined experimentally). The initial reaction velocity is the initial rate of change in absorbance.

-

HPLC Method: At several short time intervals (e.g., 0, 1, 2, 3, 4, 5 minutes), take aliquots, quench the reaction, and analyze by HPLC to determine the concentration of product formed. The initial velocity is the slope of the product concentration versus time plot.

-

-

Data Analysis:

-

Plot the initial velocity (v0) against the substrate concentration ([S]).

-

Use a non-linear regression analysis to fit the data to the Michaelis-Menten equation: v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]) to determine Km and Vmax.

-

Alternatively, use a Lineweaver-Burk plot (1/v0 vs. 1/[S]) for a linear representation of the data.

-

Visualizations

The following diagrams illustrate the core biochemical pathway and a general experimental workflow for the synthesis and analysis of this compound.

Caption: Enzymatic conversion of 8-Chloroadenosine to this compound by Adenosine Deaminase.

References

In Vitro Biological Stability of 8-Chloroinosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological stability of 8-Chloroinosine (8-Cl-Ino). Due to the limited availability of direct stability data for this compound, this guide synthesizes information from studies on related nucleoside analogs and outlines established methodologies for its stability assessment. The information presented herein is intended to guide researchers in designing and interpreting in vitro studies for this compound.

Introduction

This compound is a purine nucleoside analog that has been identified as a metabolite of the investigational anticancer agent 8-Chloroadenosine. Understanding the in vitro stability of this compound is crucial for elucidating its pharmacokinetic profile, potential biological activity, and for the development of robust bioanalytical methods. This guide details the probable metabolic pathways, provides protocols for stability assessment, and presents expected stability profiles based on related compounds.

Predicted Metabolic Pathways and Degradation

The primary enzymatic pathway for the in vitro degradation of this compound is likely mediated by purine nucleoside phosphorylase (PNP) . PNP is a ubiquitous enzyme that catalyzes the reversible phosphorolysis of the N-glycosidic bond of purine nucleosides.

-

Enzymatic Degradation: It is highly probable that PNP cleaves this compound into 8-chlorohypoxanthine and α-D-ribose 1-phosphate [1][2][3][4]. This reaction is a key step in the purine salvage pathway.

-

Chemical Degradation: The stability of the N-glycosidic bond in nucleoside analogs can be influenced by pH. Based on studies of similar compounds, this compound is expected to be relatively stable at neutral and basic pH. However, under acidic conditions, it may undergo hydrolysis to yield 8-chlorohypoxanthine and ribose[5].

The following diagram illustrates the predicted primary degradation pathway of this compound.

Quantitative Stability Data (Inferred)

Table 1: Inferred In Vitro Half-Life (t½) of this compound in Biological Matrices

| Matrix | Predicted Half-Life (t½) | Key Enzymes Involved |

| Human Plasma | > 2 hours | Esterases, Phosphatases (likely minimal effect) |

| Human Liver Microsomes | < 30 minutes | Purine Nucleoside Phosphorylase (if present in sufficient amounts), Cytochrome P450s (potential for minor oxidative metabolism) |

| Human Hepatocytes | < 60 minutes | Purine Nucleoside Phosphorylase, other metabolic enzymes |

Table 2: Inferred pH-Dependent Stability of this compound in Aqueous Solution

| pH | Predicted Stability at 37°C | Primary Degradation Mechanism |

| 2.0 | Low (t½ < 2 hours) | Acid-catalyzed hydrolysis of the N-glycosidic bond |

| 5.0 | Moderate | Slow acid-catalyzed hydrolysis |

| 7.4 | High | Enzymatic degradation (if enzymes are present) |

| 9.0 | High | Generally stable |

Experimental Protocols for In Vitro Stability Assessment

The following are detailed methodologies for key experiments to determine the in vitro stability of this compound.

Plasma Stability Assay

Objective: To determine the rate of degradation of this compound in human plasma.

Materials:

-

This compound

-

Pooled human plasma (with anticoagulant, e.g., K2EDTA)

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN) containing an appropriate internal standard (IS)

-

96-well plates

-

Incubator shaker

-

LC-MS/MS system

Protocol:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Spike the this compound stock solution into pre-warmed (37°C) human plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.

-

Incubate the plate at 37°C with gentle shaking.

-

At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma sample.

-

Immediately quench the reaction by adding the aliquot to a 4-fold volume of ice-cold ACN with internal standard (e.g., 200 µL).

-

Vortex the samples to precipitate plasma proteins.

-

Centrifuge the samples at high speed (e.g., 4000 x g for 10 minutes) at 4°C.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Analyze the concentration of the remaining this compound at each time point.

-

Calculate the half-life (t½) by plotting the natural logarithm of the percentage of this compound remaining versus time.

Liver Microsome Stability Assay

Objective: To assess the metabolic stability of this compound in human liver microsomes.

Materials:

-

This compound

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) with internal standard

-

96-well plates

-

Incubator

-

LC-MS/MS system

Protocol:

-

Prepare a working solution of this compound (e.g., 1 µM) in phosphate buffer.

-

In a 96-well plate, add the HLM suspension (final protein concentration e.g., 0.5 mg/mL) to the this compound working solution.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. Include control incubations without the NADPH regenerating system to assess non-CYP mediated degradation.

-

Incubate at 37°C.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot and quench the reaction with ice-cold ACN containing an internal standard.

-

Process the samples as described in the plasma stability assay (steps 6-8).

-

Analyze the remaining this compound concentration by LC-MS/MS.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

pH Stability Assay

Objective: To determine the chemical stability of this compound at different pH values.

Materials:

-

This compound

-

Buffer solutions of various pH (e.g., pH 2, 4, 7.4, 9)

-

HPLC-UV or LC-MS/MS system

Protocol:

-

Prepare solutions of this compound (e.g., 10 µM) in each of the different pH buffers.

-

Incubate the solutions at a constant temperature (e.g., 37°C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

-

Analyze the concentration of this compound and the formation of any degradation products (e.g., 8-chlorohypoxanthine) by HPLC-UV or LC-MS/MS.

-

Calculate the degradation rate constant (k) and half-life (t½) at each pH.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for assessing in vitro stability and the logical relationship of the key parameters.

References

- 1. Analogues of 8-azainosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inosine analogs. Their metabolism in mouse L cells and in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Clofazimine Metabolism in Human Liver Microsomal Incubation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

8-Chloroinosine: A Technical Guide to Solubility and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 8-Chloroinosine, a purine nucleoside analog, in dimethyl sulfoxide (DMSO) and other common laboratory solvents. Due to a notable lack of direct quantitative solubility data for this compound in publicly available literature, this document provides a comprehensive overview based on the available information for its closely related precursor, 8-Chloroadenosine. The guide includes a summary of available solubility data for 8-Chloroadenosine, detailed experimental protocols for solubility determination applicable to nucleoside analogs, and an illustrative diagram of the metabolic pathway leading to this compound and the subsequent mechanism of action of its related triphosphate metabolite. This information is intended to serve as a valuable resource for researchers working with this compound, enabling them to develop effective experimental designs and strategies for its use in drug discovery and development.

Introduction

This compound is a chlorinated derivative of the naturally occurring purine nucleoside inosine. It is primarily known in the scientific literature as a metabolite of 8-Chloroadenosine, a ribonucleoside analog with demonstrated preclinical antitumor activity[1][2][3]. The conversion of 8-Chloroadenosine to this compound is facilitated by the enzyme adenosine deaminase. Understanding the solubility of this compound is critical for its handling, formulation, and biological testing in various research settings. This guide aims to provide a thorough understanding of its solubility characteristics and biological relevance.

Solubility of this compound

Predicted Solubility Profile

Based on the physicochemical properties of similar purine nucleosides, this compound is anticipated to exhibit the following general solubility trends:

-

DMSO: Expected to have good solubility. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules, including nucleoside analogs.

-

Water: Moderate to low solubility is predicted. The presence of polar hydroxyl and amine groups on the ribose and purine rings will contribute to some aqueous solubility, but the chloro- group may decrease it compared to unmodified inosine.

-

Ethanol and Methanol: Moderate solubility is expected. These polar protic solvents are often used for dissolving nucleoside analogs, though typically to a lesser extent than DMSO.

Available Data for the Precursor 8-Chloroadenosine

To provide a practical reference, the following table summarizes the known solubility of 8-Chloroadenosine, which is structurally very similar to this compound. Researchers can use this data as a starting point for estimating the solubility of this compound.

| Solvent | Solubility of 8-Chloroadenosine |

| DMSO | ~30.17 mg/mL |

| Water | ~6.03 mg/mL |

It is important to note that these values are for 8-Chloroadenosine and should be used as an estimation for this compound. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a nucleoside analog like this compound, adapted from standard laboratory methods such as the shake-flask method[4].

Materials

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Water (deionized or distilled)

-

Ethanol, absolute

-

Methanol, analytical grade

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

To each vial, add a known volume of the respective solvent (DMSO, water, ethanol, methanol).

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully collect a known volume of the supernatant without disturbing the solid pellet.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of dissolved this compound using a validated HPLC or UV-Vis spectrophotometry method. A standard calibration curve should be prepared for accurate quantification.

-

-

Calculation:

-

Calculate the solubility in mg/mL or molarity using the measured concentration and the dilution factor.

-

Experimental Workflow Diagram

Biological Context and Signaling Pathway

This compound itself is not widely reported to be a primary active agent. Instead, its significance lies in it being a metabolite of 8-Chloroadenosine. The cytotoxic effects of 8-Chloroadenosine are attributed to its intracellular conversion to 8-chloro-adenosine triphosphate (8-Cl-ATP)[5]. This active metabolite exerts its anticancer effects through two primary mechanisms: inhibition of RNA synthesis and depletion of intracellular ATP pools.

The metabolic conversion of 8-Chloroadenosine is a critical step in its mechanism of action. The following diagram illustrates this pathway.

Conclusion

While direct quantitative solubility data for this compound remains to be established, this guide provides a robust framework for researchers by summarizing the available information for its precursor, 8-Chloroadenosine, and offering a detailed, adaptable protocol for its experimental determination. The provided biological context highlights the role of this compound as a metabolite within the broader mechanism of action of 8-Chloroadenosine. It is recommended that researchers empirically determine the solubility of this compound in their specific experimental systems to ensure accurate and reproducible results. This foundational data will be crucial for advancing the study of this and related nucleoside analogs in biomedical research.

References

- 1. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Targeting the metabolic vulnerability of acute myeloid leukemia blasts with a combination of venetoclax and 8-chloro-adenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Chloroinosine: The Inactive Metabolite of the Potent Antineoplastic Agent 8-Chloroadenosine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloroadenosine (8-Cl-Ado) is a ribonucleoside analog with significant antineoplastic properties, currently under investigation in clinical trials for various malignancies. Its therapeutic efficacy is contingent on its intracellular conversion to the active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP). This active form exerts its cytotoxic effects by depleting endogenous ATP pools and inhibiting RNA synthesis, ultimately leading to apoptosis and autophagic cell death. A key metabolic pathway for 8-Cl-Ado involves its deamination by adenosine deaminase to 8-chloroinosine (8-Cl-Ino). This guide provides a comprehensive overview of the existing scientific literature, establishing this compound as an inactive metabolite and detailing the experimental evidence and methodologies that underpin our current understanding of 8-chloroadenosine's mechanism of action and metabolism.

Introduction

8-Chloroadenosine is a promising adenosine analog that has demonstrated considerable antitumor activity in a range of preclinical and clinical settings.[1][2][3] Its unique mechanism of action, which involves the disruption of cellular energetics and RNA metabolism, has positioned it as a candidate for the treatment of various cancers, including hematological malignancies.[3][4] The biological activity of 8-Cl-Ado is critically dependent on its intracellular phosphorylation to 8-Cl-ATP. However, the metabolic fate of 8-Cl-Ado is not limited to its activation. The conversion of 8-Cl-Ado to this compound represents a significant catabolic pathway that effectively inactivates the parent compound. Understanding the dynamics of this conversion and the biological profile of this compound is crucial for optimizing the therapeutic application of 8-chloroadenosine.

Metabolism of 8-Chloroadenosine

The metabolic journey of 8-chloroadenosine within the cellular environment dictates its therapeutic window and efficacy. The two primary metabolic pathways are its activation through phosphorylation and its inactivation through deamination.

Activation to 8-Chloro-ATP

Upon cellular uptake, 8-chloroadenosine is sequentially phosphorylated by adenosine kinase and other cellular kinases to its monophosphate (8-Cl-AMP), diphosphate (8-Cl-ADP), and ultimately its active triphosphate form, 8-Cl-ATP. This active metabolite acts as a competitive inhibitor of ATP, leading to a significant reduction in the intracellular ATP pool. Furthermore, 8-Cl-ATP is incorporated into nascent RNA chains, causing premature termination of transcription and inhibition of overall RNA synthesis.

Inactivation to this compound

8-Chloroadenosine is a substrate for the enzyme adenosine deaminase (ADA), which catalyzes the hydrolytic deamination of the adenine base to a hypoxanthine base, thereby converting 8-chloroadenosine to this compound. This conversion is considered an inactivation step, as this compound does not appear to share the cytotoxic or biological activities of its parent compound. The presence of adenosine deaminase can significantly mitigate the antiproliferative effects of 8-Cl-Ado, highlighting the importance of this metabolic pathway in determining the drug's efficacy.

Biological Inactivity of this compound

While direct comparative studies on the cytotoxicity of this compound are limited in the available literature, several lines of evidence strongly support its classification as an inactive metabolite. One key study demonstrated that the growth-inhibitory effects of 8-chloro-cyclic AMP (a prodrug that is converted to 8-Cl-Ado) were largely prevented by the addition of adenosine deaminase. This enzyme's function is to convert 8-chloroadenosine to this compound, and its ability to abrogate the cytotoxic effects of the parent drug strongly implies that the resulting this compound is biologically inert in this context.

Quantitative Data

The following tables summarize the quantitative data available for 8-chloroadenosine from various in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of 8-Chloroadenosine (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CAKI-1 | Renal Cell Carcinoma | 2 | |

| RXF-393 | Renal Cell Carcinoma | 36 | |

| Various Breast Cancer Lines | Breast Cancer | ~0.25 | |

| Multiple Myeloma (MM.1S, RPMI-8226, U266) | Multiple Myeloma | Not specified |

Table 2: Intracellular Concentrations of 8-Chloro-ATP

| Cell Line | 8-Cl-Ado Concentration (µM) | Incubation Time (h) | Intracellular 8-Cl-ATP (µM) | Reference |

| Multiple Myeloma | 10 | 12 | >400 |

Table 3: Pharmacokinetic Parameters of 8-Chloroadenosine in a Phase I Clinical Trial in AML Patients

| Dose Level (mg/m²) | Peak Plasma Concentration (nM) |

| 100 | 150 - 300 |

| Higher dose levels showed a dose-dependent increase | Data not specified |

Signaling Pathways Affected by 8-Chloroadenosine

8-Chloroadenosine exerts its effects through the modulation of key cellular signaling pathways, primarily the AMPK/mTOR pathway and the ADAR1/p53/p21 pathway.

AMPK/mTOR Pathway

The depletion of intracellular ATP by 8-Cl-ATP leads to an increase in the AMP:ATP ratio, which is a potent activator of AMP-activated protein kinase (AMPK). Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway. This inhibition is characterized by the dephosphorylation of downstream mTOR targets such as p70S6K and the ribosomal protein S6 (RPS6). The net effect of this pathway modulation is the induction of autophagy and a reduction in cell proliferation and survival.

ADAR1/p53/p21 Pathway

8-Chloroadenosine has been shown to downregulate the expression of Adenosine Deaminase Acting on RNA 1 (ADAR1). This downregulation leads to an increase in the protein levels of the tumor suppressor p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. The upregulation of p21, in turn, leads to G1 phase cell cycle arrest and contributes to the antiproliferative effects of 8-chloroadenosine.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is a general guideline for assessing the cytotoxicity of 8-chloroadenosine using a Cell Counting Kit-8 (CCK-8) assay.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 8-chloroadenosine in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO or PBS).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Extraction of Intracellular Nucleotides (Perchloric Acid Method)

This protocol outlines a general procedure for the extraction of intracellular nucleotides for subsequent analysis by HPLC.

-

Cell Harvesting: After treatment with 8-chloroadenosine, harvest the cells by centrifugation.

-

Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove any extracellular contaminants.

-

Lysis: Resuspend the cell pellet in a known volume of ice-cold 0.4 M perchloric acid.

-

Incubation: Incubate the mixture on ice for 10-15 minutes to allow for complete cell lysis and protein precipitation.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

-

Neutralization: Carefully transfer the supernatant to a new tube and neutralize it by adding a solution of potassium carbonate or potassium hydroxide. The formation of a potassium perchlorate precipitate will occur.

-

Final Centrifugation: Centrifuge the neutralized extract to remove the potassium perchlorate precipitate.

-

Sample Collection: The resulting supernatant contains the intracellular nucleotides and is ready for analysis by HPLC.

Western Blot Analysis of Signaling Proteins

This protocol provides a general workflow for analyzing the expression of proteins in the AMPK/mTOR and ADAR1/p53/p21 pathways.

-

Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AMPK, total AMPK, phospho-p70S6K, total p70S6K, phospho-RPS6, total RPS6, ADAR1, p53, p21, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Workflow Diagrams

References

- 1. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: An evaluation of safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 8-Chloroinosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 8-Chloroinosine, a modified nucleoside of interest in various research and development contexts. Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar nucleosides. It also outlines detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which can be adapted for the analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are derived from the known spectral properties of inosine, 8-chloroadenosine, and other purine nucleoside analogs.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Notes |

| ~8.2 | s | - | H-2 | The chemical shift is downfield due to the electron-withdrawing nature of the purine ring. |

| ~6.0 | d | ~5.0 | H-1' | Anomeric proton, doublet due to coupling with H-2'. |

| ~4.5 | t | ~5.0 | H-2' | Triplet due to coupling with H-1' and H-3'. |

| ~4.2 | t | ~5.0 | H-3' | Triplet due to coupling with H-2' and H-4'. |

| ~4.0 | m | - | H-4' | Multiplet due to coupling with H-3' and H-5' protons. |

| ~3.6 | m | - | H-5'a, H-5'b | Multiplet for the two diastereotopic protons on C-5'. |

| ~5.4 | d | ~4.0 | 2'-OH | Doublet, coupling to H-2'. Disappears upon D₂O exchange. |

| ~5.1 | d | ~4.5 | 3'-OH | Doublet, coupling to H-3'. Disappears upon D₂O exchange. |

| ~5.0 | t | ~5.5 | 5'-OH | Triplet, coupling to H-5' protons. Disappears upon D₂O exchange. |

| ~12.5 | br s | - | N1-H | Broad singlet for the imino proton. May exchange with residual water. |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~157 | C-6 | Carbonyl carbon, expected to be significantly downfield. |

| ~152 | C-2 | Purine ring carbon. |

| ~148 | C-4 | Purine ring carbon. |

| ~140 | C-8 | Carbon bearing the chlorine atom; its chemical shift is influenced by the halogen. |

| ~122 | C-5 | Purine ring carbon. |

| ~88 | C-1' | Anomeric carbon. |

| ~86 | C-4' | Ribose ring carbon. |

| ~74 | C-2' | Ribose ring carbon. |

| ~70 | C-3' | Ribose ring carbon. |

| ~61 | C-5' | Ribose ring carbon. |

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI+)

| m/z | Ion | Predicted Fragmentation Pathway |

| 303.0/305.0 | [M+H]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. |

| 171.0/173.0 | [Purine base + H]⁺ | Cleavage of the glycosidic bond, resulting in the protonated 8-chlorohypoxanthine base. The 3:1 isotopic pattern will be present. |

| 133.1 | [Ribose]⁺ | Loss of the purine base. |

| 136.0 | [Purine base - Cl + H]⁺ | Loss of the chlorine atom from the protonated base fragment. |

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR and Mass Spectrometry data for nucleoside analogs like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Vortex the sample until the compound is fully dissolved.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the instrument to the DMSO-d₆ lock signal.

-

Set the experiment temperature to 25 °C.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zg30

-

Spectral width: 16 ppm

-

Number of scans: 16-64

-

Relaxation delay: 2 seconds

-

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters:

-

Pulse sequence: zgpg30

-

Spectral width: 240 ppm

-

Number of scans: 1024-4096

-

Relaxation delay: 2 seconds

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the ¹H spectrum to the residual DMSO signal at 2.50 ppm and the ¹³C spectrum to the DMSO signal at 39.52 ppm.

-

Integrate the peaks in the ¹H spectrum and pick peaks in both spectra.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water/acetonitrile mixture).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

-

-

LC-MS/MS Analysis:

-

Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument).

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (ESI+):

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

Acquisition Mode: Full scan from m/z 50-500 for initial analysis, followed by product ion scans (MS/MS) of the parent ion of interest (m/z 303.0) to observe fragmentation.

-

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a compound like this compound and the general structure for interpretation.

Caption: Workflow for the spectroscopic characterization of this compound.

Unveiling the Off-Target Landscape of 8-Chloroinosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Chloroinosine is a purine nucleoside analog and a primary metabolite of the investigational anti-cancer agent 8-chloroadenosine (8-Cl-Ado). While the majority of preclinical and clinical research has focused on the pharmacological activity and toxicity profile of the parent compound, 8-chloroadenosine, understanding the potential off-target effects of its metabolite, this compound, is critical for a comprehensive safety and efficacy evaluation. This technical guide synthesizes the available scientific literature to provide an in-depth analysis of the known and potential off-target effects related to the metabolic conversion of 8-chloroadenosine to this compound. Evidence strongly suggests that this compound is a significantly less active, and likely inactive, metabolite, with its formation representing a key detoxification pathway that mitigates the cytotoxic effects of the parent compound.

Introduction: The Metabolic Context of this compound

8-Chloroadenosine is a ribonucleoside analog that demonstrates anti-neoplastic activity through its intracellular conversion to 8-chloro-adenosine triphosphate (8-Cl-ATP).[1][2] This active metabolite inhibits RNA synthesis and depletes intracellular ATP pools, leading to cell cycle arrest and apoptosis in various cancer cell lines.[3] However, a significant metabolic pathway for 8-chloroadenosine involves its deamination by adenosine deaminase (ADA) to form this compound.[4] This conversion is pivotal, as it appears to abrogate the biological activity of the parent compound.

Off-Target Effects Associated with 8-Chloroadenosine and the Role of this compound

The off-target effects observed during the administration of 8-chloroadenosine are primarily attributed to the parent compound and its active triphosphate form, 8-Cl-ATP. The formation of this compound is considered a key step in the detoxification and inactivation of 8-chloroadenosine.

Attenuation of Anti-proliferative and Pro-apoptotic Activity

A crucial finding in the study of 8-chloroadenosine is that its conversion to this compound by adenosine deaminase completely prevents the growth-inhibitory effects of the parent compound. This suggests that this compound itself does not possess the cytotoxic properties of 8-chloroadenosine. The primary mechanism of action of 8-chloroadenosine, inhibition of RNA synthesis via 8-Cl-ATP, is therefore not a characteristic of this compound.

Clinical Off-Target Effects of 8-Chloroadenosine

A phase 1 clinical trial of 8-chloroadenosine (NCT02509546) in patients with relapsed/refractory acute myeloid leukemia (AML) identified several significant off-target toxicities. It is important to contextualize these within the metabolism to this compound.

Table 1: Summary of Clinically Observed Off-Target Effects of 8-Chloroadenosine

| Toxicity Class | Specific Adverse Events (Grade ≥ 3) | Putative Mechanism (related to 8-Chloroadenosine/8-Cl-ATP) | Implication of Conversion to this compound |

| Cardiac | Electrocardiogram QT prolonged, cardiac arrest, heart failure, decreased ejection fraction, dilated cardiomyopathy, paroxysmal atrial tachycardia | Interference with adenosine receptors on cardiomyocytes; ATP depletion in cardiac muscle cells. | Formation of this compound is likely to mitigate these toxicities by reducing the concentration of active 8-chloroadenosine. |

| Hematologic | Thrombocytopenia, anemia, neutropenia | Incorporation of 8-Cl-ATP into nascent RNA of hematopoietic progenitor cells, leading to inhibition of proliferation. | Conversion to the inactive this compound would be expected to reduce hematological toxicity. |

Signaling Pathways Influenced by 8-Chloroadenosine

The following signaling pathway is perturbed by 8-chloroadenosine, and its modulation is attenuated by the conversion to this compound.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-Chloroadenosine | C10H12ClN5O4 | CID 147569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Chloroadenosine mediates 8-chloro-cyclic AMP-induced down-regulation of cyclic AMP-dependent protein kinase in normal and neoplastic mouse lung epithelial cells by a cyclic AMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Degradation Pathway and Products of 8-Chloroinosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloroinosine, a halogenated purine nucleoside, is primarily recognized as an inactive metabolite of the investigational anticancer agent 8-chloroadenosine. Understanding its degradation is crucial for a comprehensive pharmacological profile of its parent compound and for assessing any potential biological activities of its own metabolites. This technical guide delineates the metabolic fate of this compound, focusing on the enzymatic processes and resulting products. Drawing parallels with the well-established purine catabolism pathway, this document provides a detailed overview of the degradation of this compound, supported by experimental methodologies and quantitative data where available.

Introduction

The study of purine analog metabolism is a cornerstone of drug development, particularly in the field of oncology. This compound (8-Cl-Ino) emerges in the metabolic cascade of 8-chloroadenosine (8-Cl-Ado), a compound that has been evaluated in clinical trials for various cancers. While 8-Cl-Ado exhibits cytotoxic effects through its conversion to 8-chloro-adenosine triphosphate (8-Cl-ATP), this compound is generally considered an inactive metabolite. However, a thorough understanding of its degradation pathway is essential to confirm its inertness and to rule out any unforeseen biological consequences of its breakdown products. This guide provides a detailed technical overview of the this compound degradation pathway, its enzymatic drivers, and the resulting metabolic products.

The Core Degradation Pathway of this compound

The degradation of this compound is presumed to follow the established pathway for endogenous purine nucleosides, primarily facilitated by the enzyme Purine Nucleoside Phosphorylase (PNP).

Enzymatic Conversion to 8-Chlorohypoxanthine

The primary and rate-limiting step in the degradation of this compound is its phosphorolytic cleavage by Purine Nucleoside Phosphorylase (PNP) . This enzyme catalyzes the reversible cleavage of the glycosidic bond in purine nucleosides, yielding the corresponding purine base and ribose-1-phosphate.

In the case of this compound, PNP facilitates its conversion to 8-chlorohypoxanthine and ribose-1-phosphate .

-

Enzyme: Purine Nucleoside Phosphorylase (PNP)

-

Substrate: this compound

-

Products: 8-Chlorohypoxanthine, Ribose-1-phosphate

Studies on the substrate specificity of PNP have shown that various 8-substituted purine nucleosides can act as substrates. Specifically, guanosine analogues with a chloro-substituent at the C-8 position have been reported to be substrates for calf spleen PNP, strongly suggesting that this compound is also a substrate for this enzyme. Further supporting this, the degradation of 8-aminoinosine to 8-aminohypoxanthine by PNP has been experimentally demonstrated.

Subsequent Metabolism of 8-Chlorohypoxanthine

The metabolic fate of 8-chlorohypoxanthine is less defined in the scientific literature. However, based on the known pathways for hypoxanthine, two principal routes can be postulated:

-

Excretion: 8-chlorohypoxanthine may be directly excreted from the body, primarily through the kidneys.

-

Further Enzymatic Conversion: It could be a substrate for xanthine oxidase, the enzyme that converts hypoxanthine to xanthine and subsequently to uric acid. This would lead to the formation of 8-chloro-xanthine and ultimately 8-chloro-uric acid . The biological activity and clearance of these chlorinated products are currently unknown.

Further research is required to definitively establish the downstream metabolic pathway of 8-chlorohypoxanthine.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the enzyme kinetics of this compound degradation. The following table structure is provided as a template for organizing such data as it becomes available through future research.

| Parameter | Value | Enzyme Source | Method | Reference |

| Km (this compound) | Data not available | |||

| Vmax | Data not available | |||

| kcat | Data not available | |||

| kcat/Km | Data not available | |||

| Product Yield (%) | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound degradation.

Purine Nucleoside Phosphorylase (PNP) Activity Assay

This protocol is designed to measure the activity of PNP by monitoring the conversion of a substrate (e.g., inosine or this compound) to its corresponding purine base.

Materials:

-

Spectrophotometer or plate reader capable of measuring absorbance at 293 nm

-

PNP Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Substrate solution (e.g., 1 mM inosine or this compound in PNP Assay Buffer)

-

Xanthine Oxidase (to convert hypoxanthine to uric acid, which absorbs at 293 nm)

-

Enzyme source (e.g., purified PNP, cell lysate, tissue homogenate)

-

96-well UV-transparent microplate

Procedure:

-

Sample Preparation:

-

Prepare cell or tissue lysates by homogenization in cold PNP Assay Buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Reaction Setup:

-

Prepare a reaction mixture containing PNP Assay Buffer, the substrate solution, and xanthine oxidase.

-

In a 96-well plate, add a known amount of the enzyme source to the reaction mixture.

-

For a negative control, add buffer instead of the enzyme source.

-

-

Measurement:

-

Immediately begin reading the absorbance at 293 nm in kinetic mode at a constant temperature (e.g., 37°C) for a set period (e.g., 30 minutes).

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔOD/min).

-

Using the molar extinction coefficient of uric acid, calculate the PNP activity and express it as units per milligram of protein (1 Unit = 1 µmol of product formed per minute).

-

HPLC Analysis of this compound and its Metabolites